Structural Topology Differentiation: 2H-1,2,3-Benzothiadiazine vs. 2H-1,2,4-Benzothiadiazine Core Isomerism
CAS 1031574-68-1 possesses a 2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide core, which is the 1,2,3-isomer of the benzothiadiazine dioxide scaffold. This is structurally and pharmacologically distinct from the 2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold that underlies the majority of biologically characterized benzothiadiazine dioxides (e.g., diazoxide, BPDZ 73, aldose reductase inhibitors) [1]. The 1,2,3-isomer places the sulfonyl group in a different spatial orientation relative to the fused benzene ring, altering hydrogen-bonding geometry with biological targets. Notably, 2H-1,2,3-benzothiadiazine 1,1-dioxides have been reported as active antiparasitic agents, AMPA/kainate receptor allosteric modulators, and phosphodiesterase-4 (PDE-4) inhibitors, whereas the 1,2,4-isomers dominate KATP channel modulation and aldose reductase inhibition [2]. No direct head-to-head comparison data are available for CAS 1031574-68-1 against a 1,2,4-isomer analog because the compound lacks published biological assay data of any kind. This evidence dimension is therefore classified as Class-Level Inference only.
| Evidence Dimension | Core benzothiadiazine dioxide isomer identity |
|---|---|
| Target Compound Data | 2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide (1,2,3-isomer); N2-mesitylacetamide, C4-phenyl substitution; molecular weight 433.5 g/mol; no reported biological activity data available . |
| Comparator Or Baseline | 2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives: diazoxide (KATP channel opener, IC50 ~30 μM for insulin release inhibition); aldose reductase inhibitors (IC50 range 0.032–0.975 μM); PI3Kδ inhibitors (IC50 as low as <0.32 nM for compound S-71) [1]. |
| Quantified Difference | Qualitative isomer distinction only. No quantitative activity comparison possible due to absence of target compound data. |
| Conditions | Structural classification based on IUPAC nomenclature and SMILES. No biological assay context available for target compound. |
Why This Matters
For screening library selection or SAR studies, the 1,2,3-isomer scaffold accesses a different biological target space than the 1,2,4-isomer, and procurement decisions must account for this topological non-interchangeability.
- [1] De Tullio P, Pirotte B. Recent advances in the chemistry and pharmacology of benzothiadiazine 1,1-dioxide derivatives. Curr Med Chem. 2008. Review distinguishing 1,2,4- and 1,2,3-benzothiadiazine dioxides and their distinct pharmacological profiles. View Source
- [2] Volk B, et al. Alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxides. Formation of a new family of mesoionic compounds. Tetrahedron. 2014;70:1038-1048. Lists biological activities attributed specifically to the 1,2,3-isomer scaffold including antiparasitic, AMPA/kainate modulation, and PDE-4 inhibition. View Source
